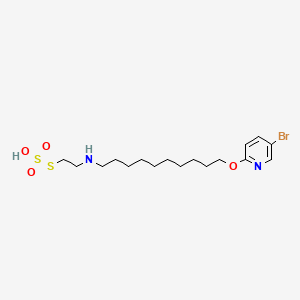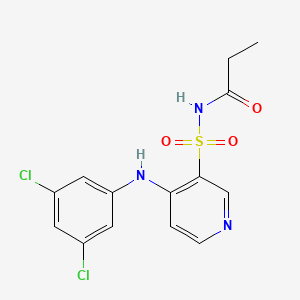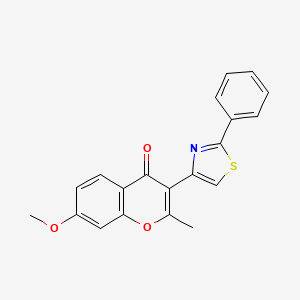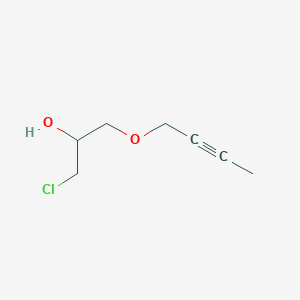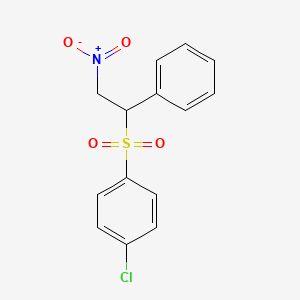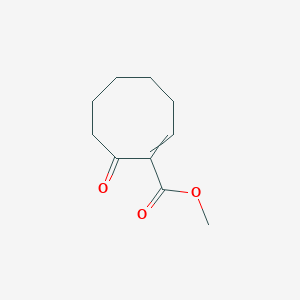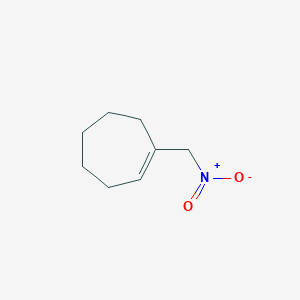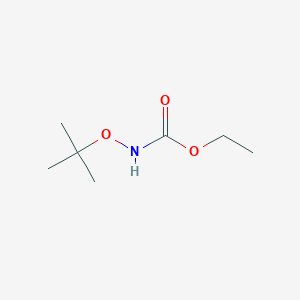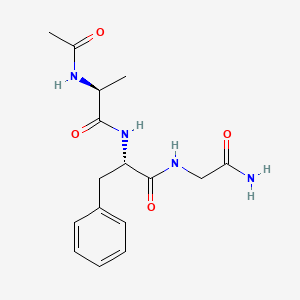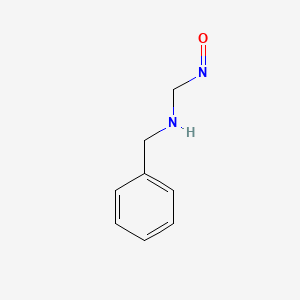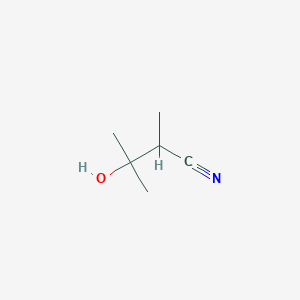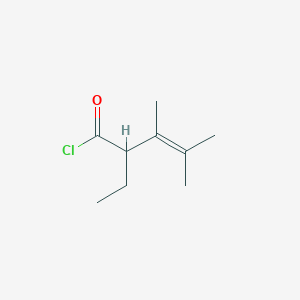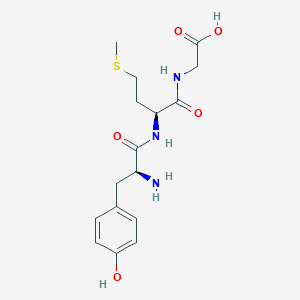
Tyr-Met-Gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-Met-Gly is a tripeptide composed of the amino acids tyrosine, methionine, and glycine. Tripeptides like this compound are important in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Met-Gly typically involves the stepwise coupling of the amino acids tyrosine, methionine, and glycine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
Tyr-Met-Gly can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for the oxidation of methionine.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine.
Substitution: Nitrophenyl tyrosine or phosphotyrosine.
科学的研究の応用
Tyr-Met-Gly has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
作用機序
The mechanism of action of Tyr-Met-Gly involves its interaction with specific molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in various biochemical reactions, while the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The glycine residue contributes to the overall flexibility and stability of the peptide .
類似化合物との比較
Similar Compounds
Tyr-Gly-Gly-Phe-Met:
Tyr-Gly-Gly-Phe-Leu:
Uniqueness
Tyr-Met-Gly is unique due to its specific sequence and the presence of methionine, which can undergo oxidation and reduction reactions, adding to its versatility in biochemical studies. Its relatively simple structure compared to longer peptides makes it an ideal model for studying peptide synthesis and reactions .
特性
CAS番号 |
47458-68-4 |
|---|---|
分子式 |
C16H23N3O5S |
分子量 |
369.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O5S/c1-25-7-6-13(16(24)18-9-14(21)22)19-15(23)12(17)8-10-2-4-11(20)5-3-10/h2-5,12-13,20H,6-9,17H2,1H3,(H,18,24)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
InChIキー |
UBKKNELWDCBNCF-STQMWFEESA-N |
異性体SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


